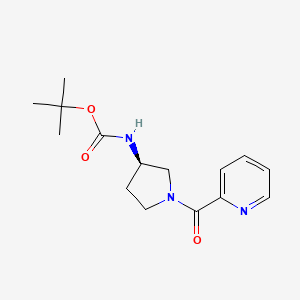

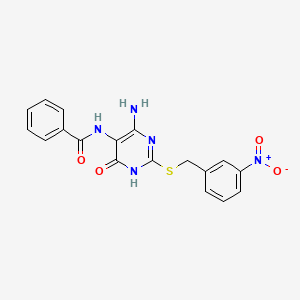

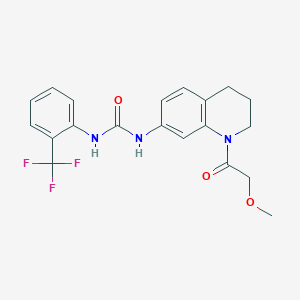

![molecular formula C13H11F3N2O2 B2958979 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006348-88-4](/img/structure/B2958979.png)

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that is characterized by good thermal and chemical stability . This group is often used in pharmaceuticals and agrochemicals to improve properties like lipophilicity, bioavailability, and metabolic stability .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For a similar compound, 3-(Trifluoromethyl)benzoic acid, the molecular weight is 190.1193 . It has a solid form and a melting point of 375 K .Scientific Research Applications

Synthesis and Characterization of Trifluoromethylazoles

A study focused on the synthesis of trifluoromethylazoles, including compounds similar to 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, demonstrated their potential use in measuring pH in biological media through 19F NMR spectroscopy. This application is significant for biological and chemical research, offering a novel method for pH measurement in various environments (Jones et al., 1996).

Self-Assembly into Supramolecular Structures

Another research effort described the self-assembly of semifluorinated monodendrons containing crown ethers into supramolecular columnar dendrimers, exhibiting a homeotropic hexagonal columnar liquid crystalline phase. This finding highlights the compound's utility in designing new materials with specific structural and functional properties (Percec et al., 1996).

Hydrogen Bonding and Supramolecular Synthons

Research on multi-component molecular solids of tetrafluoroterephthalic acid with various aza compounds revealed the importance of strong hydrogen bonds and weak intermolecular C–H⋯F and C–H⋯O interactions. This study provides insights into designing new molecular solids with desired properties through careful manipulation of intermolecular interactions (Wang et al., 2014).

Coordination Polymers for Luminescent and Magnetic Properties

The synthesis and characterization of coordination polymers based on a deprotonated variant of the compound have shown unique luminescent and magnetic properties. These findings open avenues for the development of materials with specific optical and magnetic applications (He et al., 2020).

Future Directions

The future directions in the research and development of a compound depend on its potential applications. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals to improve properties like lipophilicity, bioavailability, and metabolic stability . Therefore, “3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” might have potential applications in these areas.

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of this compound. The presence of the trifluoromethyl group and the pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking .

Pharmacokinetics

The trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which might improve its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the trifluoromethyl group might enhance the compound’s stability under various environmental conditions .

properties

IUPAC Name |

3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-8-5-11(13(14,15)16)17-18(8)7-9-3-2-4-10(6-9)12(19)20/h2-6H,7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBSJSPQMRYDBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

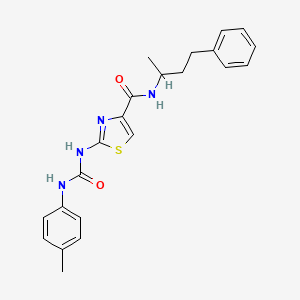

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)